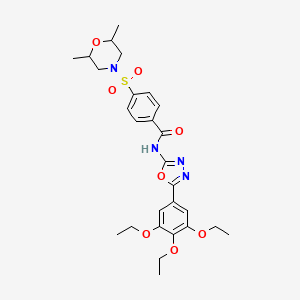
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H34N4O8S and its molecular weight is 574.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Synthesis
The synthesis of this compound involves the coupling of a morpholino sulfonyl group with a 1,3,4-oxadiazole moiety. The synthetic pathway typically includes:
- Preparation of the 1,3,4-oxadiazole core.
- Introduction of the sulfonyl group via nucleophilic substitution.
- Final coupling with the benzamide structure.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antifungal and anticancer properties. The following sections summarize key findings.
Antifungal Activity
Research indicates that compounds containing oxadiazole and sulfone moieties exhibit significant antifungal activity. For instance:
- A study reported that similar oxadiazole derivatives demonstrated inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1%, with some compounds outperforming standard fungicides like quinoxyfen .
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| Compound 13p | 86.1 | 5.17 |
| Compound 13f | 77.8 | 6.67 |
| Hymexazol | 77.0 | 14.19 |
This suggests that the target compound could potentially exhibit similar antifungal properties due to its structural similarities.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to inhibit PI3-kinase activity, a critical pathway in cancer cell proliferation and survival . Inhibitors of this pathway have shown promise in various cancer types.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Case Study on Insecticidal Activity : A series of benzamides substituted with oxadiazoles showed lethal activities against pests such as Mythimna separate and Helicoverpa armigera, indicating that modifications in the oxadiazole structure can enhance bioactivity .
- Fungicidal Efficacy : Compounds derived from sulfone and oxadiazole structures were tested against multiple plant pathogenic fungi, showing superior efficacy compared to commercial fungicides . This highlights the potential agricultural applications of such compounds.
Structure-Activity Relationship (SAR)
The biological activities observed can be attributed to specific structural features:
- The presence of the sulfonyl group enhances solubility and bioavailability.
- The oxadiazole ring contributes to the mechanism of action through interaction with target enzymes or receptors.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8S/c1-6-35-22-13-20(14-23(36-7-2)24(22)37-8-3)26-29-30-27(39-26)28-25(32)19-9-11-21(12-10-19)40(33,34)31-15-17(4)38-18(5)16-31/h9-14,17-18H,6-8,15-16H2,1-5H3,(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLLARVANVWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














